4-Propyloctan-4-ol
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Overview
Description
4-Propyloctan-4-ol is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a propyloctane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyloctan-4-ol typically involves the reaction of 4-octanone with propylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Propylmagnesium bromide is prepared by reacting propyl bromide with magnesium in anhydrous ether.
Reaction with 4-Octanone: The Grignard reagent is then added to 4-octanone in an anhydrous environment, resulting in the formation of this compound after hydrolysis.
The reaction conditions include maintaining an anhydrous environment and controlling the temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-propyloctan-4-one or 4-propyloctanoic acid.
Reduction: Formation of 4-propyloctane.
Substitution: Formation of 4-propyloctyl chloride or bromide.
Scientific Research Applications
4-Propyloctan-4-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Propyloctan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Propyloctane: Similar in structure but lacks the hydroxyl group.
4-Octanol: Similar alcohol but with a shorter carbon chain.
4-Propyl-4-pentanol: Similar structure with a different carbon chain length.
Uniqueness
4-Propyloctan-4-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6632-94-6 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4-propyloctan-4-ol |
InChI |
InChI=1S/C11H24O/c1-4-7-10-11(12,8-5-2)9-6-3/h12H,4-10H2,1-3H3 |
InChI Key |
XTUNJXWJLHBETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(CCC)O |
Origin of Product |
United States |
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